Ethyl 4,5-dibromo-3-formyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4,5-dibromo-3-formyl-1H-pyrrole-2-carboxylate is a brominated pyrrole derivative with the molecular formula C8H7Br2NO3. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5-dibromo-3-formyl-1H-pyrrole-2-carboxylate typically involves the bromination of ethyl 3-formyl-1H-pyrrole-2-carboxylate. The reaction is carried out using bromine in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
- Oxidation products include carboxylic acids and aldehydes.
- Reduction products include alcohols and other reduced forms.
- Substitution products vary depending on the nucleophile used but can include amines, thiols, and other substituted derivatives .
Scientific Research Applications
Ethyl 4,5-dibromo-3-formyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dibromo-3-formyl-1H-pyrrole-2-carboxylate involves its interaction with biological targets through its reactive bromine atoms and formyl group. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways and exert its effects at the molecular level .
Comparison with Similar Compounds
Ethyl 3-formyl-1H-pyrrole-2-carboxylate: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Contains methyl groups instead of bromine, altering its chemical properties and reactivity.
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Another methylated derivative with different reactivity patterns.
Uniqueness: Ethyl 4,5-dibromo-3-formyl-1H-pyrrole-2-carboxylate is unique due to its bromine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industrial applications .
Properties
Molecular Formula |
C8H7Br2NO3 |
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Molecular Weight |
324.95 g/mol |
IUPAC Name |
ethyl 4,5-dibromo-3-formyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H7Br2NO3/c1-2-14-8(13)6-4(3-12)5(9)7(10)11-6/h3,11H,2H2,1H3 |
InChI Key |
MZZYSQLXCQYETP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)Br)Br)C=O |
Origin of Product |
United States |
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